trans-3'-O-Benzoyl-4'-O-methylkhellactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

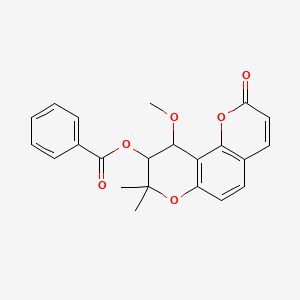

trans-3'-O-Benzoyl-4'-O-methylkhellactone (CAS 23733-95-1) is a coumarin derivative isolated from the roots of Peucedanum praeruptorum (Apiaceae family), a plant traditionally used in Chinese medicine. Its structure features a khellactone core substituted with a benzoyl group at the 3'-position and a methyl ether at the 4'-position, conferring distinct physicochemical and pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves several steps, including the protection of hydroxyl groups, benzoylation, and methylation. The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of trans-3’-O-Benzoyl-4’-O-methylkhellactone typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography . The compound is then crystallized to obtain a high-purity product suitable for research applications .

Analyse Des Réactions Chimiques

Types of Reactions: trans-3’-O-Benzoyl-4’-O-methylkhellactone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the benzoyl or methoxy groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-3’-O-Benzoyl-4’-O-methylkhellactone is used as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is often used in assays to investigate its interactions with various biomolecules .

Medicine: Although not used directly in medicine, trans-3’-O-Benzoyl-4’-O-methylkhellactone serves as a lead compound for the development of new therapeutic agents. Its structure provides a basis for designing analogs with improved pharmacological properties .

Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the synthesis of other complex molecules .

Mécanisme D'action

The mechanism of action of trans-3’-O-Benzoyl-4’-O-methylkhellactone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and spectral differences between trans-3'-O-Benzoyl-4'-O-methylkhellactone and related coumarins:

Note: The molecular formula of this compound is inferred as ~C24H22O6 based on structural analogs, though direct evidence is unavailable.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Lipophilicity: The bis-O-(3,4-dimethoxybenzoyl) derivative (C33H32O11) exhibits higher lipophilicity due to two aromatic methoxy groups, enhancing membrane permeability compared to the mono-benzoylated this compound .

- Optical Activity : The cis-configured bis-benzoyl compound shows significant optical rotation ([α]D = −10.0), whereas data for the trans-isomer remains unreported, highlighting stereochemical influences on spectroscopic profiles .

- Thermal Stability : The bis-benzoyl analog has a melting point of 207–209°C, suggesting crystalline stability from bulky substituents, while Columbianadin (simpler dihydrocoumarin) likely has lower thermal resistance .

Activité Biologique

trans-3'-O-Benzoyl-4'-O-methylkhellactone is a coumarin derivative primarily derived from the roots of Peucedanum praeruptorum Dunn. This compound has garnered attention in biological research for its potential therapeutic applications and mechanisms of action. Below, we explore its biological activity, including mechanisms, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | (10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate |

| CAS Number | 23733-95-1 |

| Molecular Formula | C22H20O6 |

| Molecular Weight | 368.39 g/mol |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates cellular signaling pathways, which can lead to various biological effects such as:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain pathogens.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Cardiovascular Benefits : There is evidence to suggest that it may have protective effects on cardiovascular health by modulating lipid profiles and reducing blood pressure.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cytotoxicity : A study published in Phytochemistry evaluated the cytotoxic effects of various coumarins, including this compound. Results indicated a significant reduction in cell viability in certain cancer cell lines at specific concentrations (IC50 values) .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the primary natural sources of trans-3'-O-benzoyl-4'-O-methylkhellactone, and how is it isolated for laboratory use?

This compound is primarily isolated from the roots of Peucedanum praeruptorum (Baihua Qianhu), a traditional medicinal plant. Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using silica gel or HPLC. Key challenges include separating structurally similar coumarins like columbianadin and praeruptorin derivatives . Methodological optimization, such as gradient elution with hexane-ethyl acetate mixtures, is critical to achieving >95% purity.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural elucidation relies on:

- 1H/13C NMR : Assignments of benzoyl and methyl groups at the 3' and 4' positions, respectively, with coupling constants confirming the trans configuration.

- MS (HR-ESI) : Molecular ion peaks matching the molecular formula (C20H18O6) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, particularly the spatial arrangement of substituents on the khellactone core .

Q. How are impurities characterized during isolation, and what steps ensure compound integrity?

Common impurities include columbianadin (a dihydrofuranocoumarin analog) and praeruptorin derivatives. Purity is assessed via:

- HPLC-DAD : Retention time comparison with standards.

- TLC : Rf values under UV light (254 nm).

- LC-MS : Detects trace impurities with similar mass-to-charge ratios.

Storage at -20°C under inert gas (argon) prevents degradation .

Advanced Research Questions

Q. How do structural modifications at the benzoyl or methyl groups influence bioactivity?

Modifications are explored via semi-synthesis or enzymatic catalysis:

- Benzoyl replacement : Substituting with acetyl or isobutyryl groups (e.g., (+)-trans-3'-acetyl-4'-isobutyrylkhellactone) alters lipophilicity, impacting membrane permeability.

- Methyl group removal : Demethylation at 4' reduces metabolic stability in hepatic microsomal assays.

Comparative studies use in vitro models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to quantify structure-activity relationships .

Q. What synthetic strategies address regioselective acylation challenges in khellactone derivatives?

Regioselective benzoylation at the 3'-OH position is achieved using:

- Protecting groups : Temporary protection of 4'-OH with TBSCl (tert-butyldimethylsilyl chloride) before benzoylation.

- Catalytic methods : Lipase-mediated acylation in non-polar solvents (e.g., toluene) to favor 3'-OH reactivity.

Post-synthesis, deprotection (e.g., TBAF for silyl groups) yields the target compound .

Q. How can contradictions in reported biological activities (e.g., anti-cancer vs. no effect) be resolved?

Discrepancies arise from variations in:

- Cell lines : Sensitivity differences (e.g., HepG2 vs. MCF-7).

- Assay conditions : Serum concentration or exposure time.

Robust protocols include: - Dose-response curves : IC50 calculations across multiple cell lines.

- Mechanistic studies : RNA-seq to identify pathway-specific effects (e.g., apoptosis vs. autophagy).

Replication in orthogonal assays (e.g., mitochondrial respiration vs. caspase-3 activation) validates findings .

Q. Methodological Challenges and Data Analysis

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Hepatic microsomes : Assess phase I metabolism (CYP450-mediated oxidation).

- Caco-2 monolayers : Predict intestinal absorption via apparent permeability (Papp).

- Plasma stability assays : Incubation in pooled plasma (human/rat) to quantify degradation half-life.

Data interpretation requires normalization to control compounds (e.g., propranolol for permeability) .

Q. How can computational methods guide the optimization of this compound derivatives?

- Molecular docking : Screens against targets like COX-2 or NF-κB to prioritize analogs.

- QSAR models : Relate logP, polar surface area, and substituent electronegativity to bioactivity.

- MD simulations : Predict binding stability in aqueous vs. membrane environments.

Validation via synthesis and in vitro testing is critical to confirm predictions .

Propriétés

IUPAC Name |

(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMVCBJWWVINMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.